molecular formula C7H4FNO3S B1672226 3-isocyanatobenzenesulfonyl fluoride CAS No. 402-36-8

3-isocyanatobenzenesulfonyl fluoride

Cat. No.: B1672226
CAS No.: 402-36-8
M. Wt: 201.18 g/mol
InChI Key: MXNBVYUXLFKJKX-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-isocyanatobenzenesulfonyl fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a reverse phase HPLC method, the compound can be analyzed and separated based on its interaction with the mobile phase .

Scientific Research Applications

3-isocyanatobenzenesulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used in reverse phase HPLC methods for the separation and analysis of compounds . In biology and medicine, it is a bioactive chemical that can be used in pharmacokinetics studies . . The compound’s unique properties make it suitable for use in different research fields, contributing to advancements in science and technology.

Mechanism of Action

The mechanism of action of 3-isocyanatobenzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmacokinetics studies, the compound may interact with enzymes and receptors involved in drug metabolism and transport .

Comparison with Similar Compounds

3-isocyanatobenzenesulfonyl fluoride can be compared with other similar compounds, such as sulfonyl fluoride isocyanate (SFI). While both compounds share similar structural features, this compound has unique properties that make it suitable for specific applications. Other similar compounds include 3-Isocyanatobenzene-1-sulfonyl fluoride and Benzenesulfonyl fluoride, 3-isocyanato- . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties.

Properties

IUPAC Name

3-isocyanatobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNBVYUXLFKJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193193
Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-36-8
Record name 3-Isocyanatobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Fluorosulfonylphenyl isocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocyanic acid, m-(fluorosulfonyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatobenzenesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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